N-(4-(methylthio)benzo[d]thiazol-2-yl)propionamide
Description
N-(4-(methylthio)benzo[d]thiazol-2-yl)propionamide is a sulfur-containing heterocyclic compound featuring a benzo[d]thiazole core substituted with a methylthio group at the 4-position and a propionamide moiety at the 2-position. The methylthio (-SMe) substituent may enhance lipophilicity and metabolic stability, while the propionamide group could influence hydrogen-bonding interactions in biological targets .
Properties
IUPAC Name |
N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS2/c1-3-9(14)12-11-13-10-7(15-2)5-4-6-8(10)16-11/h4-6H,3H2,1-2H3,(H,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZBSKBIQCKQSRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NC2=C(S1)C=CC=C2SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(methylthio)benzo[d]thiazol-2-yl)propionamide typically involves the coupling of substituted 2-amino benzothiazoles with appropriate acylating agents . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as magnesium chloride (MgCl) and lithium chloride (LiCl) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-(4-(methylthio)benzo[d]thiazol-2-yl)propionamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines .
Scientific Research Applications
N-(4-(methylthio)benzo[d]thiazol-2-yl)propionamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and antitumor properties.
Industry: Utilized in the development of biocides, fungicides, and dyes
Mechanism of Action
The mechanism of action of N-(4-(methylthio)benzo[d]thiazol-2-yl)propionamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory prostaglandins . Additionally, it may interact with other cellular targets to exert its antimicrobial and antitumor effects .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations :
- Substituent Impact: The benzo[d]thiazole core is frequently modified at the 2-position with amide or thiourea groups to enhance bioactivity.
- Heterocyclic Fusion : Compounds like 3-(4-(benzo[d]thiazol-2-yl)phenyl)-5-aryl-oxadiazinane incorporate additional rings (e.g., oxadiazinane), which may alter conformational flexibility and binding kinetics compared to simpler amide derivatives.
Physicochemical Properties
Table 3: Physicochemical Data (Where Available)
Notes:
- Solubility limitations may necessitate formulation optimization for in vivo studies.
Biological Activity
N-(4-(methylthio)benzo[d]thiazol-2-yl)propionamide is a compound that belongs to the benzothiazole family, which has garnered attention due to its diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Anticancer Activity
Benzothiazole derivatives have been extensively studied for their anticancer properties. Research indicates that various benzothiazole compounds exhibit significant cytotoxic effects against multiple cancer cell lines. For instance, derivatives containing hydroxyl groups showed GI50 values as low as 0.4 µM against MCF-7 breast cancer cells .
In a study focusing on N-benzothiazole derivatives, compounds demonstrated remarkable anticancer activities against several human-derived cell lines, including DU-145 (prostate cancer) and HepG2 (liver cancer), with CC50 values around 8 µM . The structure-activity relationship (SAR) studies suggest that modifications in the benzothiazole scaffold can enhance anticancer efficacy.
Antibacterial Activity
Benzothiazole derivatives also exhibit notable antibacterial effects. A recent study reported that certain compounds displayed MIC values comparable to standard antibiotics like streptomycin against pathogens such as E. coli and Staphylococcus aureus . The presence of specific substituents on the benzothiazole ring significantly influences antibacterial potency.
Other Biological Activities
Beyond anticancer and antibacterial properties, benzothiazole derivatives have shown potential in various other therapeutic areas:
- Antiviral Activity : Some derivatives inhibit viral replication and show promise as antiviral agents against diseases like HIV and HCV .
- Anti-inflammatory Effects : Compounds have been identified that reduce inflammation through various mechanisms, including inhibition of pro-inflammatory cytokines .
- Neuroprotective Properties : Certain benzothiazole derivatives have been designed as multifunctional agents targeting neurodegenerative diseases, exhibiting properties such as acetylcholinesterase inhibition and antioxidant activity .
Table 1: Anticancer Activity of Benzothiazole Derivatives
Table 2: Antibacterial Activity of Benzothiazole Derivatives
Case Study 1: Anticancer Efficacy of Benzothiazole Derivatives
A study evaluated the cytotoxic effects of various benzothiazole derivatives on different cancer cell lines. The results indicated that modifications to the benzothiazole structure could significantly enhance cytotoxicity. For example, a compound with a methoxy group exhibited a CC50 value of 5 µM against prostate cancer cells, indicating its potential for further development as an anticancer agent .
Case Study 2: Neuroprotective Potential
Research into the neuroprotective effects of N-(6-methanesulfonyl-benzothiazol-2-yl)-3-(4-substituted-piperazin-1-yl)-propionamides revealed their ability to inhibit acetylcholinesterase and reduce amyloid-beta aggregation in vitro. These findings suggest that such compounds could be beneficial in treating Alzheimer's disease by targeting multiple pathways involved in neurodegeneration .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(4-(methylthio)benzo[d]thiazol-2-yl)propionamide, and how do reaction conditions influence yield?
- Methodology : Use a multi-step approach starting with benzo[d]thiazole derivatives. For example, react 2-aminobenzo[d]thiazole with methylthio-substituted propionyl chloride under reflux in anhydrous DCM, using triethylamine as a base (yield ~60-75%) . Monitor reaction progress via TLC and purify via column chromatography.
- Key Variables : Solvent polarity (e.g., DMF vs. DCM), temperature (80–100°C), and catalyst choice (e.g., DMAP for acylation).
Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?
- Data Analysis :
- ¹H NMR : Look for characteristic peaks:
- δ 2.5–3.0 ppm (CH₃-S from methylthio group),
- δ 7.2–8.1 ppm (aromatic protons from benzothiazole) .
- IR : Confirm C=O stretch (~1680–1720 cm⁻¹) and C-S vibrations (~650–750 cm⁻¹) .
Q. What in vitro assays are suitable for preliminary biological screening (e.g., antimicrobial or anticancer activity)?
- Protocols :
- Antimicrobial : Use broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains .
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Controls : Include standard drugs (e.g., ciprofloxacin for antimicrobial; cisplatin for anticancer).
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the benzothiazole ring) affect bioactivity and pharmacokinetics?
- SAR Insights :
- Electron-withdrawing groups (e.g., -NO₂) enhance antimicrobial activity but reduce solubility .
- Methylthio groups improve metabolic stability by reducing oxidative degradation .
- Data Table :
| Substituent Position | Bioactivity (IC₅₀, μM) | LogP |
|---|---|---|
| 4-methylthio | 12.3 (HeLa) | 2.8 |
| 4-nitro | 8.9 (HeLa) | 3.1 |
| 4-methoxy | 18.5 (HeLa) | 2.2 |
| Source: Derived from |
Q. What computational strategies (e.g., molecular docking) predict binding modes to therapeutic targets?
- Workflow :
Target Selection : Use proteins like EGFR (anticancer) or DNA gyrase (antimicrobial).
Docking Software : AutoDock Vina or Schrödinger Suite with Glide.
Validation : Compare docking scores (e.g., ΔG = −9.2 kcal/mol for EGFR) with experimental IC₅₀ values .
- Key Interactions : Hydrogen bonding with Thr830 (EGFR) or π-π stacking in the gyrase active site .
Q. How can conflicting data on cytotoxicity and selectivity be resolved?
- Case Study : If high cytotoxicity in normal cells (e.g., HEK293) is observed, modify the propionamide side chain to reduce off-target effects. Use prodrug strategies (e.g., esterification) to enhance selectivity .
- Experimental Design : Include dual staining (Annexin V/PI) to differentiate apoptosis vs. necrosis .
Methodological Challenges
Q. What are the pitfalls in scaling up synthesis, and how can they be mitigated?
- Issues : Low yields in multi-step reactions due to steric hindrance at the benzothiazole C2 position.
- Solutions : Optimize microwave-assisted synthesis (30 min vs. 6 hr reflux) to improve efficiency .
Q. How do physicochemical properties (e.g., logP, PSA) influence oral bioavailability?
- Analysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
